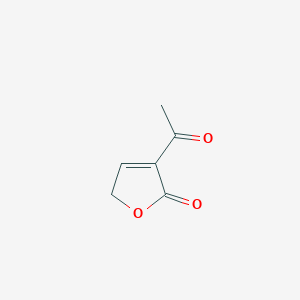
2(5H)-Furanone, 3-acetyl-
Overview
Description
2(5H)-Furanone, 3-acetyl- is an organic compound belonging to the furanone family It is characterized by a furan ring with an acetyl group attached at the third position
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives are known to interact with a variety of targets, including nuclear receptors and intestinal hormones . These interactions can significantly impact metabolic and immune responses .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions depending on the nucleophilicity of the reactant . For instance, 3-acetoacetyl-2H-chromen-2-one, a similar compound, undergoes hemiketalization to form a new type of linear system when reacted with formamide .
Biochemical Pathways
Compounds like indole and its derivatives, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, are known to maintain intestinal homeostasis and impact liver metabolism .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as indole derivatives, have been studied extensively .
Result of Action
Similar compounds have been shown to possess a wide spectrum of biological actions, including antioxidant, antimicrobial, antiviral, and antitumor activities .
Action Environment
For instance, the reactivity of 3-acetoacetyl-2H-chromen-2-one with mono- and binucleophilic reagents is influenced by the solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 3-acetyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 3-acetylpropionic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the furanone ring.
Industrial Production Methods: In industrial settings, the production of 2(5H)-Furanone, 3-acetyl- can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2(5H)-Furanone, 3-acetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-carboxy-2(5H)-furanone.
Reduction: Formation of 3-hydroxy-2(5H)-furanone.
Substitution: Formation of various substituted furanones depending on the nucleophile used.
Scientific Research Applications
2(5H)-Furanone, 3-acetyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of flavor and fragrance compounds.
Comparison with Similar Compounds
- 2(5H)-Furanone, 3-methyl-
- 2(5H)-Furanone, 3-ethyl-
- 2(5H)-Furanone, 3-propyl-
Comparison: 2(5H)-Furanone, 3-acetyl- is unique due to the presence of the acetyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs. The acetyl group enhances the compound’s reactivity, making it more versatile in various chemical reactions. Additionally, the acetyl derivative may exhibit different biological activities compared to its analogs, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-acetyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4(7)5-2-3-9-6(5)8/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNPIVYZHIPNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448279 | |
| Record name | 2(5H)-Furanone, 3-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80436-91-5 | |
| Record name | 3-Acetyl-2,5-dihydrofuran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080436915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 3-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ACETYL-2,5-DIHYDROFURAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8D1Z56CCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


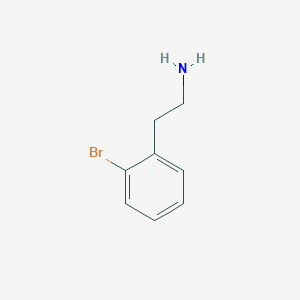
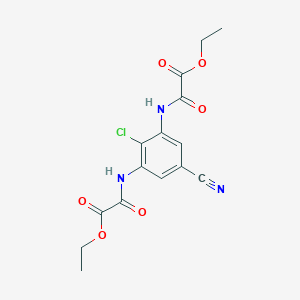
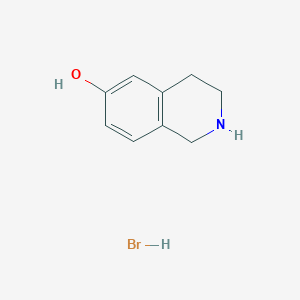
![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
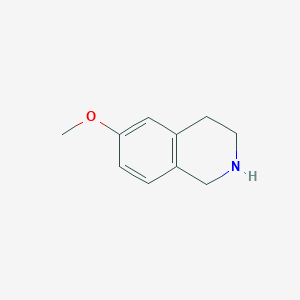
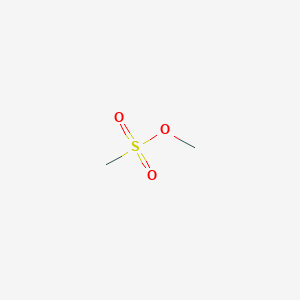
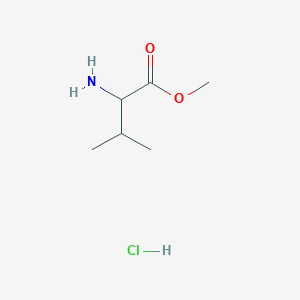


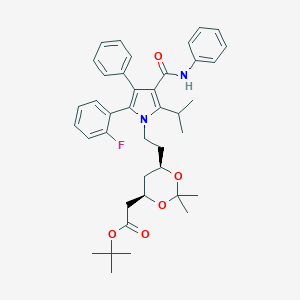
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)

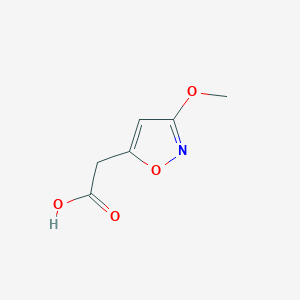
![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)
